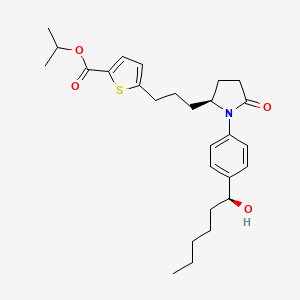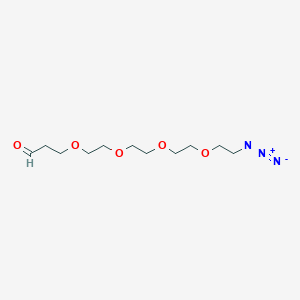
Ald-PEG4-Azide
Vue d'ensemble
Description
Ald-PEG4-Azide is a compound that contains an azide group and an aldehyde group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used as a non-cleavable linker for bio-conjugation, enabling the attachment of various molecules through click chemistry . The azide group facilitates PEGylation, while the aldehyde group reacts with amines and the N-terminal of peptides and proteins to form imine bonds .
Applications De Recherche Scientifique
Ald-PEG4-Azide has a wide range of applications in scientific research, including:
Mécanisme D'action
- Primary Targets : Ald-PEG4-Azide contains an aldehyde group and an azide group linked through a linear polyethylene glycol (PEG) chain . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced. The azide group enables PEGylation via Click Chemistry.
Target of Action
Analyse Biochimique
Biochemical Properties
Ald-PEG4-Azide interacts with various biomolecules through its azide and aldehyde groups. The azide group enables PEGylation via Click Chemistry, a powerful tool for modifying biomolecules . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond .
Cellular Effects
The effects of this compound on cells are primarily related to its role in bioconjugation. It can be used to modify proteins, peptides, and other biomolecules, altering their properties and functions
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide and aldehyde groups. The azide group can react with alkynes, DBCO, and BCN through Click Chemistry reactions . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would likely depend on the specific biomolecules it is conjugated to. As a linker, this compound itself does not have any known transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound would likely depend on the specific biomolecules it is conjugated to. As a linker, this compound itself does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG4-Azide typically involves the reaction of a PEG chain with an azide and an aldehyde group. One common method includes the use of azido-functionalized PEG derivatives, which are synthesized through a click reaction between an azide and an alkyne . The reaction conditions are generally mild and can be carried out in aqueous media, making the process efficient and straightforward.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Ald-PEG4-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via copper-free click reactions.
Imine Formation: The aldehyde group reacts with primary amines to form imine bonds, which can be further reduced to form stable amine linkages.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Strained Cyclooctynes: Used in copper-free click reactions for bioorthogonal conjugation.
Reducing Agents: Used to reduce imine bonds to stable amine linkages.
Major Products:
Triazole Linkages: Formed from click chemistry reactions.
Stable Amine Linkages: Formed from the reduction of imine bonds.
Comparaison Avec Des Composés Similaires
Azido-PEG4-NHS Ester: Contains an azide group and an NHS ester group, used for labeling primary amines.
Methoxypolyethylene Glycol Azide: Contains an azide group and a methoxy group, used for PEGylation.
Polyethylene Glycol Bisazide: Contains two azide groups, used for crosslinking applications.
Uniqueness of Ald-PEG4-Azide: this compound is unique due to its combination of an azide group and an aldehyde group, which allows for versatile conjugation strategies. This dual functionality makes it particularly useful for applications requiring both click chemistry and imine formation .
Propriétés
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h3H,1-2,4-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLQMPHQXRVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


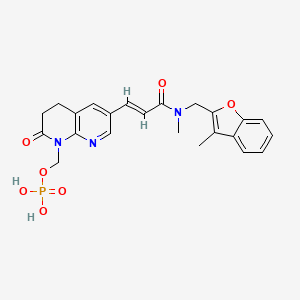

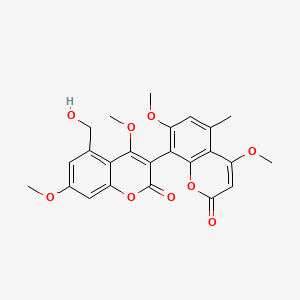
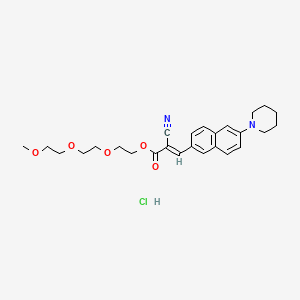
![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)
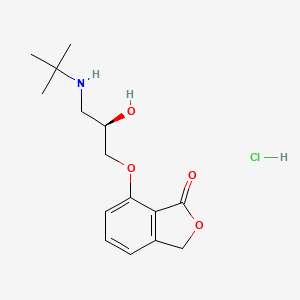
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)
![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)



